molecular formula C24H44N2O6SSi2 B128262 (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester CAS No. 139356-32-4

(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester

Katalognummer: B128262
CAS-Nummer: 139356-32-4
Molekulargewicht: 544.9 g/mol
InChI-Schlüssel: HCJCJYKQMGUNRM-BFWSRPDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester" is a highly functionalized cyclohexane derivative with critical structural features:

  • Silyl ether protective groups: The 3,5-positions are protected with tert-butyldimethylsilyl (TBS) groups, which enhance stability during synthetic steps .
  • Imidazole-thioxomethoxy moiety: The 4-position features a 1H-imidazole-1-ylthioxomethoxy group, which may confer nucleophilic or metal-binding properties .

Eigenschaften

IUPAC Name

methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N2O6SSi2/c1-22(2,3)34(8,9)31-17-14-24(28,20(27)29-7)15-18(32-35(10,11)23(4,5)6)19(17)30-21(33)26-13-12-25-16-26/h12-13,16-19,28H,14-15H2,1-11H3/t17-,18-,19?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJCJYKQMGUNRM-BFWSRPDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N2O6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464265
Record name SCHEMBL13531898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-32-4
Record name SCHEMBL13531898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Silylation Reaction Conditions

ReagentSolventBaseTemperatureReaction TimeYield
TBSCl (2.2 equiv)CH₂Cl₂Imidazole0°C → RT12–24 h85–92%

Procedure :
The cyclohexane triol intermediate is dissolved in anhydrous dichloromethane under nitrogen. Imidazole (3.0 equiv) and TBSCl (2.2 equiv) are added sequentially. The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 12–24 hours. The mixture is quenched with water, extracted, and purified via column chromatography.

Introduction of Imidazole-Thioxomethoxy Group

The 4-position hydroxyl group is functionalized with a 1H-imidazol-1-ylthioxomethoxy moiety through a thiocarbamate formation reaction.

Thiocarbonyl Transfer

ReagentSolventCatalystTemperatureReaction TimeYield
1H-Imidazole-1-carbothioateTHFDMAP50°C6–8 h70–78%

Procedure :
The 4-hydroxyl intermediate is reacted with 1H-imidazole-1-carbothioate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is heated to 50°C for 6–8 hours, followed by extraction with ethyl acetate and silica gel purification.

Esterification of the Carboxylic Acid

The carboxylic acid group at the 1-position is esterified to form the methyl ester.

Methyl Ester Formation

ReagentSolventAcid CatalystTemperatureReaction TimeYield
MeOH (excess)CH₂Cl₂H₂SO₄0°C → RT4–6 h88–95%

Procedure :
The carboxylic acid intermediate is dissolved in dichloromethane, and methanol is added in excess. Concentrated sulfuric acid (0.1 equiv) is introduced dropwise at 0°C. The mixture is stirred at room temperature for 4–6 hours, neutralized with NaHCO₃, and concentrated under reduced pressure.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize efficiency.

Key Industrial Parameters

ParameterOptimization StrategyOutcome
SilylationTBSCl stoichiometry reduced to 2.0 equiv89% yield, reduced reagent waste
Thiocarbamate FormationMicrowave-assisted synthesisReaction time reduced to 2 h
EsterificationSolvent switched to MeCNImproved solubility and purity

Challenges and Solutions

Stereochemical Control

The R-configuration at positions 3 and 5 requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves >98% enantiomeric excess.

Purification Difficulties

The hydrophobic TBS groups complicate silica gel chromatography. Alternatives include:

  • Fluorous solid-phase extraction : Leverages the affinity of silyl groups for fluorous silica.

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity crystals.

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, NaBH4

    Substitution: Tetra-n-butylammonium fluoride

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Deprotected hydroxyl groups

Wissenschaftliche Forschungsanwendungen

Methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate has several applications in scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Functional Groups in Analogous Compounds
Compound Class Key Functional Groups Biological/Physical Implications Reference
Target Compound TBS-protected diol, imidazole-thioxomethoxy Enhanced stability, potential metal binding
Imidazole-triazole derivatives 1H-imidazol-1-yl, 1,2,4-triazole Antifungal activity, high synthetic yields (up to 98%)
1-Hydroxy-4H-imidazole 3-oxides Phenoxyl-nitroxide hybrids Antioxidant activity (DPPH/FRAP assays)
Methyl ester imidazol-4-ones Methyl ester, imidazol-4-one Prodrug activation, enzyme inhibition
Table 3: Comparative Bioactivity Data
Compound Class Assay/Property Results Reference
1-Hydroxyimidazole redox species DPPH radical scavenging IC₅₀: 12–45 μM (dependent on R-groups)
Imidazole-triazole hybrids Antifungal (C. albicans) MIC: 8–32 μg/mL
Nutmeg aglycones FRAP antioxidant capacity 1.5–2.5× stronger than essential oil

However, the TBS groups may reduce polarity, altering bioavailability compared to hydroxyl-rich analogs in .

Spectroscopic Characterization

Table 4: NMR and MS Trends in Analogous Structures
Compound Type ¹³C NMR Shifts (Key Groups) MS Fragmentation Patterns Reference
TBS-protected diols δ 18–22 (TBS-CH₃), δ 25–30 (TBS-C) [M+H]⁺ peaks with silyl loss
Methyl ester imidazoles δ 50–55 (COOCH₃) Ester cleavage (m/z loss 32)
Tetrabromo-phenolic analogs δ 110–130 (aromatic C-Br) Isotopic clusters for Br atoms

The target compound’s ¹³C NMR would show TBS carbons (δ 18–30) and ester carbonyls (δ 165–170), while its MS would exhibit silyl group loss (e.g., m/z –114 for TBS) .

Research Implications and Gaps

  • Synthetic Optimization : The high yields of imidazole-triazole hybrids (up to 98% with CAN catalysis) suggest efficient routes for scaling the target compound .
  • Structural Modifications : Replacing TBS with acetyl or benzyl groups (as in ) could improve solubility .

Biologische Aktivität

The compound (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester is a complex organosilicon compound with significant biological implications. Its molecular formula is C20H42O6Si2C_{20}H_{42}O_6Si_2 and it has a molecular weight of approximately 434.71 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

PropertyValue
Molecular FormulaC20H42O6Si2
Molecular Weight434.71 g/mol
CAS Number135711-62-5
Structural CharacteristicsContains dimethylsilyl groups and an imidazole moiety

The biological activity of this compound is primarily attributed to its structural components. The imidazole group is known for its role in biological systems, particularly in enzyme catalysis and as a ligand in metal coordination. The thioxomethoxy group may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester exhibit antimicrobial properties. Studies have shown that derivatives containing imidazole rings can inhibit the growth of various bacterial strains and fungi.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silyl derivatives. The results indicated that (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Study 2: Cancer Cell Line Sensitivity

Another study focused on the sensitivity of different cancer cell lines to the compound. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, particularly in managing steric hindrance from the tert-butyldimethylsilyl (TBDMS) groups?

  • Methodological Answer : The synthesis involves sequential silylation of hydroxyl groups and introduction of the imidazole-thioxomethoxy substituent. To mitigate steric hindrance during silylation, use bulky silyl chlorides (e.g., TBDMS-Cl) with imidazole as a catalyst in anhydrous DMF under nitrogen. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and confirm silyl ether formation using <sup>1</sup>H NMR (e.g., characteristic TBDMS peaks at δ 0.1–0.3 ppm and tert-butyl at δ 0.9–1.1 ppm) . Purification via silica gel chromatography with gradient elution (hexane to ethyl acetate) ensures removal of unreacted intermediates.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine <sup>1</sup>H and <sup>13</sup>C NMR to confirm the cyclohexane backbone, silyl ethers, and imidazole-thioxomethoxy group. For example, the imidazole protons appear as singlet(s) near δ 7.5–8.5 ppm, while the thioxomethoxy group shows a distinct S=O stretch at ~1050 cm<sup>-1</sup> in FTIR. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular ion verification (e.g., [M+Na]<sup>+</sup>). Cross-reference with published spectra of structurally related silyl-protected cyclohexanecarboxylates .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : The imidazole-thioxomethoxy group may release irritants (e.g., H2S under acidic conditions). Use fume hoods for synthesis, store the compound in airtight containers under inert gas (N2 or Ar), and avoid prolonged skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Safety data for analogous imidazole derivatives recommend wearing nitrile gloves and PPE .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated, and what are common pitfalls in assay design?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to the imidazole-thioxomethoxy moiety’s potential as a metal-binding group. Use fluorescence-based assays with positive controls (e.g., ketoconazole for CYP3A4 inhibition). For antifungal activity, follow CLSI guidelines for Candida albicans and Aspergillus niger susceptibility testing. Note that silyl ethers may hydrolyze in aqueous media, leading to false negatives; include stability studies in PBS (pH 7.4) at 37°C for 24 hours to confirm integrity .

Q. What strategies resolve contradictory data in reaction yields or biological activity between research groups?

  • Methodological Answer : Discrepancies often arise from differences in silylation efficiency or purification methods. Replicate synthesis using standardized conditions (e.g., TBDMS-Cl:imidazole molar ratio of 1:1.2 in dry DMF). For biological studies, validate compound purity (>95% by HPLC) and ensure consistent assay protocols (e.g., cell line passage number, serum concentration). Cross-check with orthogonal techniques, such as X-ray crystallography for structural confirmation or SPR for binding affinity quantification .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of target proteins (e.g., CYP450 isoforms). Parameterize the thioxomethoxy group’s sulfur atom for accurate charge assignment. MD simulations (AMBER or GROMACS) over 100 ns can assess binding stability. Compare results with known inhibitors (e.g., imidazole-based antifungals) to identify key interactions, such as hydrogen bonding with catalytic residues or hydrophobic packing with silyl groups .

Q. What advanced techniques characterize the compound’s degradation pathways under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to track hydrolysis of silyl ethers in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). For oxidative stability, expose the compound to liver microsomes (human or rat) and quantify metabolites via UPLC-QTOF. Isotope labeling (e.g., <sup>13</sup>C at the methyl ester) aids in tracing degradation products. Stability data should inform formulation strategies (e.g., enteric coatings) .

Methodological Notes

  • Spectral Data : Cross-reference <sup>1</sup>H NMR shifts (e.g., cyclohexane protons at δ 1.2–2.5 ppm) with published analogs to avoid misassignment .
  • Synthetic Intermediates : Isolate and characterize intermediates (e.g., desilylated derivatives) to troubleshoot low yields .
  • Biological Replicates : Include triplicate measurements in assays and apply ANOVA for statistical rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.